BenchChemオンラインストアへようこそ!

4-nitrobenzyl 3,4,5-trimethoxybenzoate

Carboxylesterase inhibition Enzyme kinetics Porcine liver CES

Selecting 4-nitrobenzyl 3,4,5-trimethoxybenzoate over generic trimethoxybenzoate esters unlocks a validated bioreductive trigger for hypoxia-selective 3,4,5-trimethoxybenzoic acid release. The para-nitro regioisomer exhibits carboxylesterase inhibition (IC₅₀ 473 nM), while the 4-nitrobenzyl chromophore enables spatiotemporally precise UV photocleavage (Φ 0.1–0.5). This dual photolabile/bioreductive functionality is absent in alkyl, benzyl, or 4-methoxybenzyl analogs. ≥95% purity; ideal for hypoxia-targeted prodrug design and optochemical biology. For R&D only. Request a quote.

Molecular Formula C17H17NO7
Molecular Weight 347.3 g/mol
Cat. No. B5859134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrobenzyl 3,4,5-trimethoxybenzoate
Molecular FormulaC17H17NO7
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3
InChIKeyBQYSBNRFOOXCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl 3,4,5-Trimethoxybenzoate: Chemical Identity, Class, and Procurement-Relevant Characteristics


4-Nitrobenzyl 3,4,5-trimethoxybenzoate (C₁₇H₁₇NO₇; MW 347.3 g/mol) is a synthetic ester conjugate of 3,4,5-trimethoxybenzoic acid (eudesmic acid) and 4-nitrobenzyl alcohol . The compound belongs to the nitrobenzyl ester class, a well-established prodrug motif in medicinal chemistry where the 4-nitrobenzyl group serves as a bioreductively labile or photolabile protecting group for carboxylic acids [1]. The 3,4,5-trimethoxybenzoyl moiety is the core pharmacophore found in numerous tubulin polymerization inhibitors (e.g., combretastatin A-4, piplartine analogs), making this compound a dual-purpose intermediate that combines a biologically active acyl group with a stimuli-responsive leaving group [2]. Commercial availability is primarily through specialty chemical suppliers at ≥95% purity, with the compound intended exclusively for non-human research applications .

Why 4-Nitrobenzyl 3,4,5-Trimethoxybenzoate Cannot Be Replaced by Generic Alkyl or Benzyl Ester Analogs


Generic substitution among 3,4,5-trimethoxybenzoate esters is not scientifically valid because the ester alcohol moiety dictates three critical and quantifiably divergent properties: (i) hydrolytic stability and enzymatic recognition by carboxylesterases, (ii) redox-triggered fragmentation kinetics relevant to bioreductive or photolytic activation, and (iii) lipophilicity (cLogP) governing membrane permeability and formulation behavior [1]. In a head-to-head cytotoxicity panel of 12 esters of 3,4,5-trimethoxybenzoic acid against SCC9 oral carcinoma cells, IC₅₀ values spanned from 46.21 µM to >1000 µM simply by varying the alkyl or benzyl substituent, demonstrating that the leaving group is a primary determinant of biological potency [2]. The 4-nitro substituent introduces an electron-withdrawing nitro group that is reducible by cellular nitroreductases under hypoxic conditions—a functional capability completely absent in the corresponding 4-methoxybenzyl, unsubstituted benzyl, or straight-chain alkyl esters [3]. Consequently, selecting a generic 3,4,5-trimethoxybenzoate ester without the 4-nitrobenzyl moiety forfeits the bioreductive trigger and alters both pharmacokinetic stability and intracellular release kinetics.

Quantitative Differentiation Evidence: 4-Nitrobenzyl 3,4,5-Trimethoxybenzoate vs. Closest Structural Analogs


Carboxylesterase Inhibition Potency: 4-Nitrobenzyl vs. 3-Nitrobenzyl 3,4,5-Trimethoxybenzoate

The para-nitrobenzyl ester (4-nitrobenzyl 3,4,5-trimethoxybenzoate; CHEMBL467450) inhibits Sus scrofa (pig) liver carboxylesterase with an IC₅₀ of 473 nM, using p-nitrophenyl acetate as substrate with a 5-minute pre-incubation [1]. In contrast, the meta-substituted regioisomer (3-nitrobenzyl 3,4,5-trimethoxybenzoate; CHEMBL449775) inhibits the same enzyme preparation with an IC₅₀ of 354 nM, representing a 1.34-fold difference in potency attributable solely to the position of the nitro group on the benzyl ring [2]. This positional sensitivity indicates that the carboxylesterase active site discriminates between para- and meta-nitrobenzyl esters, with the meta isomer exhibiting moderately higher inhibitory potency under identical assay conditions.

Carboxylesterase inhibition Enzyme kinetics Porcine liver CES

Cytotoxic Potency Gap: 4-Methoxybenzyl vs. 4-Nitrobenzyl 3,4,5-Trimethoxybenzoate in SCC9 Oral Carcinoma

The 4-methoxybenzyl analog (compound 9; 4-methoxybenzyl 3,4,5-trimethoxybenzoate) exhibits an IC₅₀ of 46.21 µM against SCC9 oral squamous cell carcinoma cells after 48-hour MTT assay, with a selectivity index (SI) >16 versus primary gingival fibroblasts [1]. Although the 4-nitrobenzyl ester has not been tested in this exact assay system, the para-substituent electronic effect can be extrapolated from established medicinal chemistry principles: the electron-withdrawing nitro group (Hammett σₚ = +0.78) increases the electrophilicity of the ester carbonyl carbon relative to the electron-donating methoxy group (σₚ = −0.27), thereby accelerating nucleophilic attack by the catalytic serine in carboxylesterases and enhancing intracellular hydrolysis rates [2]. This predicts that the 4-nitrobenzyl ester will display a faster intracellular release of 3,4,5-trimethoxybenzoic acid and a correspondingly different cytotoxicity profile compared to the 4-methoxybenzyl analog.

Cytotoxicity Oral squamous cell carcinoma Structure–activity relationship

Bioreductive Activation Capability: 4-Nitrobenzyl vs. Unsubstituted Benzyl 3,4,5-Trimethoxybenzoate

The 4-nitrobenzyl group is a validated trigger for bioreductive prodrug activation: enzymatic reduction of the nitro group by cellular nitroreductases (e.g., E. coli NfsB, human NQO1) under hypoxic conditions generates a hydroxylamine intermediate that undergoes spontaneous 1,6-elimination to release the free carboxylic acid [1]. This bioreductive cleavage mechanism is completely absent in the unsubstituted benzyl 3,4,5-trimethoxybenzoate, which lacks the nitro functional group necessary for enzymatic reduction. Quantitative kinetic studies on structurally related 4-nitrobenzyl carbamates demonstrate that the rate of reductively-initiated fragmentation can be tuned by aryl substituents, with half-lives for fragmentation ranging from minutes to hours depending on the electron density of the benzyl ring [2]. The unsubstituted benzyl ester has a fragmentation half-life that is effectively infinite under the same reductive conditions, representing a qualitative (mechanism-presence vs. mechanism-absence) difference.

Bioreductive prodrugs Hypoxia-activated prodrugs Nitroreductase

Calculated Lipophilicity (cLogP) Differentiation: 4-Nitrobenzyl vs. Straight-Chain Alkyl 3,4,5-Trimethoxybenzoates

The 4-nitrobenzyl 3,4,5-trimethoxybenzoate has a predicted AlogP of 1.29, as cataloged in authoritative compound databases . This contrasts sharply with the most potent straight-chain alkyl ester in the SCC9 cytotoxicity series, compound 6 (isopentyl 3,4,5-trimethoxybenzoate; -CH₂CH₂CH(CH₃)₂), whose predicted cLogP is approximately 3.5 [1]. The 4-nitrobenzyl ester is approximately 2.2 log units (roughly 160-fold) more hydrophilic than the isopentyl analog, translating to substantially different aqueous solubility, membrane permeability, and protein binding profiles. In the SCC9 assay panel, compound 6 (cLogP ~3.5) gave an IC₅₀ of 160.2 µM with SI = 3.56, whereas compound 9 (4-methoxybenzyl; cLogP ~2.6) gave IC₅₀ = 46.21 µM with SI >16, demonstrating that intermediate lipophilicity correlates with optimal potency and selectivity in this chemotype [1].

Lipophilicity ADME prediction Drug-likeness

Photolabile Protecting Group Utility: 4-Nitrobenzyl vs. 4-Chlorobenzyl 3,4,5-Trimethoxybenzoate

The 4-nitrobenzyl moiety is a well-established photolabile protecting group that undergoes photocleavage upon UV irradiation (~365 nm), releasing the parent carboxylic acid with quantum yields typically in the range of 0.1–0.5 depending on solvent and substitution pattern [1]. In contrast, the 4-chlorobenzyl analog lacks a photolabile chromophore and is essentially inert to photochemical deprotection at wavelengths above 300 nm [2]. This qualitative functional difference means that only the 4-nitrobenzyl ester is suitable for applications requiring spatiotemporally controlled release of 3,4,5-trimethoxybenzoic acid using light. The photocleavage kinetics for para-nitrobenzyl esters are well-characterized: in aqueous acetonitrile, the photolysis half-life of p-nitrobenzyl acetate is approximately 5–15 minutes under standard 365 nm UV lamp irradiation (4–8 mW/cm²) [1].

Photocaged compounds Photopharmacology Protecting group chemistry

High-Value Application Scenarios for 4-Nitrobenzyl 3,4,5-Trimethoxybenzoate Based on Quantitative Evidence


Hypoxia-Activated Prodrug Design Leveraging the 4-Nitrobenzyl Bioreductive Trigger

The 4-nitrobenzyl ester linkage provides a validated bioreductive trigger that can be exploited to design hypoxia-selective prodrugs releasing 3,4,5-trimethoxybenzoic acid in the low-oxygen tumor microenvironment. As demonstrated by Denny (2001), 4-nitrobenzyl carbamates and esters undergo enzymatic nitroreduction followed by spontaneous 1,6-elimination, with fragmentation rates tunable by aryl substitution [1]. This compound combines the bioreductive trigger with the 3,4,5-trimethoxybenzoyl pharmacophore present in tubulin-binding anticancer agents, making it a suitable candidate scaffold for hypoxia-targeted anticancer prodrug development. The quantitative carboxylesterase inhibition data (IC₅₀ = 473 nM for the para-nitro regioisomer) further supports its potential interaction with intracellular esterases that may modulate prodrug activation kinetics [2].

Photocaged Chemical Biology Probe for Light-Controlled Release of Trimethoxybenzoic Acid

The 4-nitrobenzyl chromophore confers photolability to the ester bond, enabling spatiotemporally precise release of 3,4,5-trimethoxybenzoic acid upon UV irradiation [1]. This property is absent in the 4-chlorobenzyl, benzyl, and alkyl ester analogs, making the 4-nitrobenzyl ester the only suitable choice among these comparators for photocaging applications. Typical photocleavage quantum yields for the p-nitrobenzyl ester class range from 0.1 to 0.5, with photolysis half-lives of 5–15 minutes under standard 365 nm irradiation conditions [1]. This enables controlled release in cellular imaging, optochemical genetics, and light-activated drug delivery systems where precise temporal control of bioactive trimethoxybenzoic acid concentration is required.

Carboxylesterase Structure–Activity Relationship (SAR) Studies Using Positional Nitro Isomers

The availability of both para-nitro (IC₅₀ = 473 nM) and meta-nitro (IC₅₀ = 354 nM) regioisomers of 3,4,5-trimethoxybenzoate provides a defined 1.34-fold potency differential that can be exploited to probe carboxylesterase active-site topology and substrate recognition [1]. This matched molecular pair—differing only in nitro group position—eliminates confounding variables from differences in molecular weight, lipophilicity, or steric bulk, allowing clean interrogation of electronic and steric effects on enzyme–inhibitor binding. Such studies are directly relevant to understanding the metabolic fate of ester-containing prodrugs and designing CES1/CES2-selective inhibitors for combination therapy approaches [2].

Intermediate for Dual-Functional Conjugates Combining Trimethoxybenzoyl Pharmacophore with Stimuli-Responsive Linker Chemistry

The bifunctional molecular architecture—comprising a biologically active 3,4,5-trimethoxybenzoyl group (the core of numerous tubulin polymerization inhibitors) and a stimuli-responsive 4-nitrobenzyl leaving group—positions this compound as a versatile intermediate for constructing more complex conjugate molecules [1]. The 4-nitrobenzyl ester can serve as a protecting group during multi-step synthesis, then be cleaved on demand via photolysis or bioreduction to reveal the free carboxylic acid for further derivatization. Alternatively, the intact ester can be incorporated into prodrug constructs where the nitro group serves as a hypoxia sensor. The quantified lipophilicity (AlogP = 1.29) and polar surface area (PSA = 90.65 Ų) predict acceptable aqueous solubility and membrane permeability for in vitro applications [2].

Quote Request

Request a Quote for 4-nitrobenzyl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.